ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Known for its antiviral properties.
Ethyl 2-furoate: Used in the synthesis of furoate esters.
Ethyl 4-[(1E)-1-(2-carbamoylhydrazinylidene)ethyl]-5-methylfuran-3-carboxylate: Investigated for its biological activities.
Uniqueness
Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring and aminomethyl group contribute to its reactivity and potential as a versatile building block in organic synthesis.
Biological Activity
Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is synthesized through the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions, typically in an organic solvent like ethanol or methanol. The product is isolated via crystallization. The compound's structure includes a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation and substitution reactions.
The biological activity of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The furan moiety may also engage in π-π interactions, contributing to the compound's overall biological effects.
Antiviral and Antimicrobial Properties
Research indicates that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride exhibits significant antiviral and antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study demonstrated that ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride inhibited the replication of influenza virus in cultured cells, showcasing its potential as an antiviral agent.
- Anticancer Research : In a recent investigation, derivatives of this compound were tested against leukemia cell lines. Results indicated a significant reduction in cell viability, with mechanisms involving both necrosis and apoptosis being observed .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)6-3-4-12-7(6)5-9;/h3-4H,2,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABCOPXXNLEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.